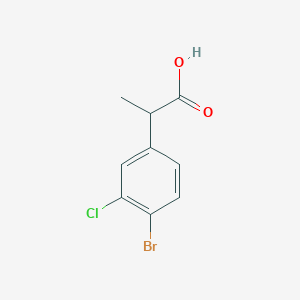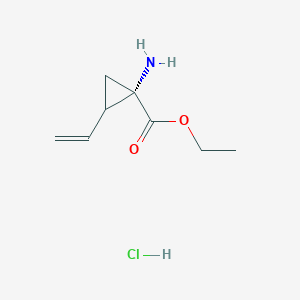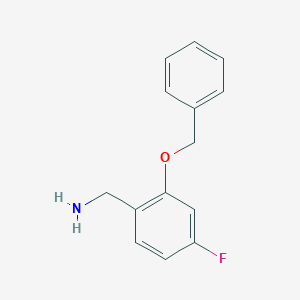
(2-(Benzyloxy)-4-fluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Benzyloxy)-4-fluorophenyl)methanamine: is an organic compound that features a benzyloxy group attached to a fluorinated phenyl ring, with a methanamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction, often using benzyl alcohol and a suitable base.
Methanamine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines or alcohols, depending on the starting material.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(2-(Benzyloxy)-4-fluorophenyl)methanamine: has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting cancer and neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Applications: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-4-fluorophenyl)methanamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as coactivator-associated arginine methyltransferase 1 (CARM1), which plays a role in cancer cell proliferation.
Receptor Binding: It may bind to certain receptors in the nervous system, affecting neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2-(Benzyloxy)phenyl)methanamine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
(2-(Benzyloxy)-4-chlorophenyl)methanamine: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.
Uniqueness
Properties
Molecular Formula |
C14H14FNO |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
(4-fluoro-2-phenylmethoxyphenyl)methanamine |
InChI |
InChI=1S/C14H14FNO/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 |
InChI Key |
BCJYVPWULQACID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


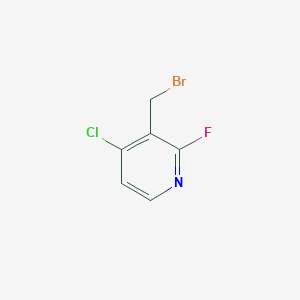
![O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate](/img/structure/B12951955.png)
![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)

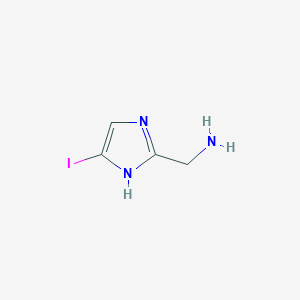
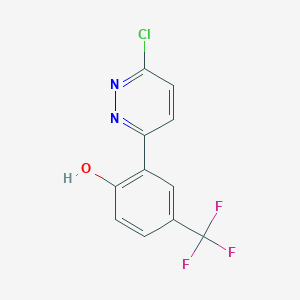
![1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B12951975.png)
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)
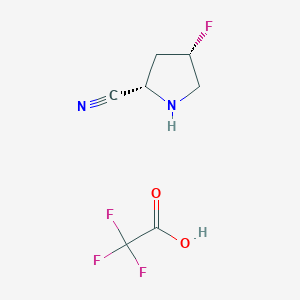
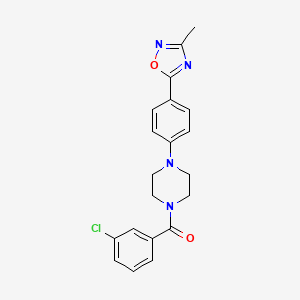
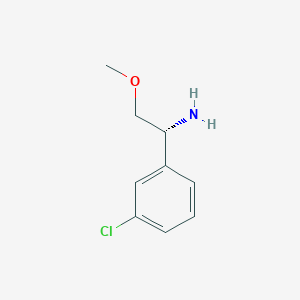
![(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B12951988.png)
